Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
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Description
Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C16H16BrNO3S2 and its molecular weight is 414.33. The purity is usually 95%.
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Biological Activity
Ethyl 2-(5-bromothiophene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, highlighting its synthesis, antitumor effects, and other relevant biological evaluations.
Synthesis
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with the reaction of ethyl cyanoacetate and various thiophene derivatives.
- Cyclization : A cyclization reaction occurs to form the core structure of the compound.
- Acylation : The resulting amino-ester undergoes acylation to introduce the carboxamide group.
- Final Product : The final product is obtained through purification processes such as recrystallization.
This multistep synthesis allows for the introduction of specific functional groups that are critical for biological activity.
Antitumor Activity
Recent studies have evaluated the antitumor potential of this compound. The following key findings were reported:
- IC50 Values : The compound exhibited significant cytotoxicity against various cancer cell lines, with IC50 values ranging from 23.2 to 49.9 µM for the most active derivatives .
- In Vivo Studies : In animal models, the compound demonstrated a reduction in tumor mass by up to 54% compared to controls, indicating its potential as an effective antitumor agent .
Table 1: Antitumor Activity Summary
Compound | Cell Line | IC50 (µM) | Tumor Mass Reduction (%) |
---|---|---|---|
Ethyl 2-(5-bromothiophene...) | MCF-7 | 23.2 | 54% |
Ethyl 2-(5-bromothiophene...) | HeLa | 49.9 | 33% |
Control (5-FU) | - | - | 67% |
The proposed mechanism by which this compound exerts its antitumor effects includes:
- Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : It significantly inhibits cell cycle progression in treated cells.
Other Biological Activities
In addition to its antitumor properties, this compound has been investigated for other biological activities:
- Antibacterial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antibacterial properties against various pathogens .
- Enzyme Inhibition : Some derivatives have shown promise as inhibitors of acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .
Case Study 1: Antitumor Efficacy in Breast Cancer Models
In a study focused on breast cancer models, this compound was administered to mice with induced tumors. Results indicated:
- Significant tumor growth inhibition.
- Improved hematological parameters indicating reduced chemotherapy-induced toxicity.
Case Study 2: In Vitro Evaluation Against Bacterial Strains
The antibacterial activity was assessed using the agar-well diffusion method against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated:
- Effective inhibition zones comparable to standard antibiotics.
Properties
IUPAC Name |
ethyl 2-[(5-bromothiophene-2-carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S2/c1-2-21-16(20)13-9-5-3-4-6-10(9)23-15(13)18-14(19)11-7-8-12(17)22-11/h7-8H,2-6H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBVGBOUNQSBTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.